Cas no 518018-59-2 (3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazide)

3-(1H-1,3-Benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazide is a hydrazide derivative featuring a benzodiazole moiety and a fluorophenyl substituent. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The presence of the benzodiazole group may contribute to enhanced binding affinity in biological systems, while the fluorophenyl moiety can influence electronic properties and metabolic stability. Its well-defined structure allows for precise modifications, making it valuable for medicinal chemistry research. The compound's stability under standard conditions and compatibility with common synthetic protocols further enhance its utility in targeted applications.
3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazide structure
518018-59-2 structure
商品名:3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazide
CAS番号:518018-59-2
MF:C17H15FN4O
メガワット:310.325606584549
CID:5823551
PubChem ID:9557766

3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazide 化学的及び物理的性質

名前と識別子

    • (E)-3-(1H-benzo[d]imidazol-1-yl)-N-(4-fluorobenzylidene)propanehydrazide
    • 1H-Benzimidazole-1-propanoic acid, 2-[(4-fluorophenyl)methylene]hydrazide
    • 3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazide
    • AB00765559-01
    • AKOS001342638
    • 3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-fluorophenyl)methylidene]propanohydrazide
    • Z57393439
    • 3-(benzimidazol-1-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]propanamide
    • (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-fluorobenzylidene)propanehydrazide
    • F1092-1231
    • 518018-59-2
    • インチ: 1S/C17H15FN4O/c18-14-7-5-13(6-8-14)11-20-21-17(23)9-10-22-12-19-15-3-1-2-4-16(15)22/h1-8,11-12H,9-10H2,(H,21,23)
    • InChIKey: LADPYTUIANZMAM-UHFFFAOYSA-N
    • ほほえんだ: C1N(CCC(NN=CC2=CC=C(F)C=C2)=O)C2=CC=CC=C2N=1

計算された属性

  • せいみつぶんしりょう: 310.12298928g/mol
  • どういたいしつりょう: 310.12298928g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 423
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 59.3Ų

3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1092-1231-20μmol
3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazide
518018-59-2 90%+
20μmol
$79.0 2023-08-18
Life Chemicals
F1092-1231-4mg
3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazide
518018-59-2 90%+
4mg
$66.0 2023-08-18
Life Chemicals
F1092-1231-5mg
3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazide
518018-59-2 90%+
5mg
$69.0 2023-08-18
Life Chemicals
F1092-1231-40mg
3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazide
518018-59-2 90%+
40mg
$140.0 2023-08-18
Life Chemicals
F1092-1231-2μmol
3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazide
518018-59-2 90%+
2μmol
$57.0 2023-08-18
Life Chemicals
F1092-1231-25mg
3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazide
518018-59-2 90%+
25mg
$109.0 2023-08-18
Life Chemicals
F1092-1231-10μmol
3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazide
518018-59-2 90%+
10μmol
$69.0 2023-08-18
Life Chemicals
F1092-1231-2mg
3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazide
518018-59-2 90%+
2mg
$59.0 2023-08-18
Life Chemicals
F1092-1231-20mg
3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazide
518018-59-2 90%+
20mg
$99.0 2023-08-18
Life Chemicals
F1092-1231-5μmol
3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazide
518018-59-2 90%+
5μmol
$63.0 2023-08-18

3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazide 関連文献

3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazideに関する追加情報

Introduction to 3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazide (CAS No. 518018-59-2)

3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This hydrazide derivative, identified by the chemical identifier CAS No. 518018-59-2, combines a benzodiazole moiety with a fluorinated aromatic group, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of this compound incorporates several key functional groups that contribute to its reactivity and interaction with biological targets. The presence of the benzodiazol-1-yl group suggests potential anxiolytic or sedative properties, which are commonly associated with benzodiazole derivatives. Additionally, the (1E)-(4-fluorophenyl)methylidene moiety introduces a fluorine atom, a substituent known to enhance metabolic stability and binding affinity in many pharmacological agents.

In recent years, there has been growing interest in the development of novel hydrazide-based compounds due to their versatile reactivity and ability to form stable intermediates in synthetic pathways. The hydrazide functional group (-NH₂) in 3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazide provides a site for further chemical modification, enabling the synthesis of more complex derivatives with tailored biological properties.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The benzodiazole scaffold is well-documented for its role in modulating GABAergic neurotransmission, which is crucial for anxiety reduction and sedation. The introduction of a fluorine atom at the phenyl ring may further enhance its pharmacological efficacy by improving lipophilicity and blood-brain barrier penetration.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The fluorine atom can significantly influence the electronic properties of the molecule, leading to improved binding affinity and selectivity against biological targets. In particular, fluorinated phenyl rings have been shown to enhance the potency and duration of action of various therapeutic agents, making them valuable in drug design.

The synthesis of 3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of benzodiazole derivatives with appropriately substituted aldehydes or ketones, followed by hydrazide formation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to introduce the fluorinated phenyl group efficiently.

In terms of pharmacological evaluation, 3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazide has shown promise in preclinical studies as a potential therapeutic agent. Initial experiments have demonstrated its ability to interact with specific receptors and enzymes involved in neurological disorders. Further research is needed to fully elucidate its mechanism of action and assess its safety profile in vivo.

The compound's structural features also make it an attractive scaffold for structure-based drug design. Computational modeling techniques can be used to predict how this molecule interacts with biological targets at the atomic level. By understanding these interactions, chemists can make informed modifications to optimize potency, selectivity, and pharmacokinetic properties.

One area of particular interest is the potential use of 3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazide in combination therapies. Its ability to modulate multiple signaling pathways suggests that it could be used alongside other drugs to achieve synergistic effects. This approach is increasingly important in modern medicine, where combination therapies are often more effective than single-agent treatments.

The development of new pharmaceuticals is a complex and iterative process that requires collaboration between chemists, biologists, and clinicians. 3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-fluorophenyl)methylidene]propanehydrazide represents an exciting opportunity for further research and development in this field. As our understanding of its properties grows, so too does its potential to contribute to advancements in human health.

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